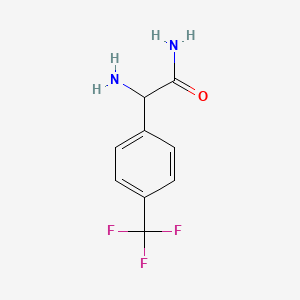

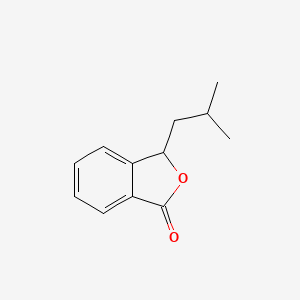

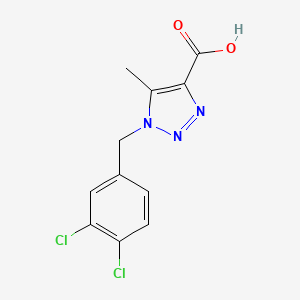

![molecular formula C7H7BN2O2 B1506082 Pyrazolo[1,5-A]pyridin-3-ylboronic acid CAS No. 1238337-01-3](/img/structure/B1506082.png)

Pyrazolo[1,5-A]pyridin-3-ylboronic acid

説明

Pyrazolo[1,5-A]pyridin-3-ylboronic acid is a boronic acid-based heterocyclic compound that consists of a pyrazolo[1,5-A]pyridine core and a boronic acid moiety . It has a molecular formula of C7H7BN2O2 .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-A]pyridin-3-ylboronic acid and its derivatives has been reported in several studies . For instance, one method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-A]pyridin-3-ylboronic acid consists of a pyrazolo[1,5-A]pyridine core and a boronic acid moiety . The average mass is 161.954 Da and the monoisotopic mass is 162.060059 Da .Chemical Reactions Analysis

Pyrazolo[1,5-A]pyridin-3-ylboronic acid can participate in various chemical reactions. For example, it has been used as a reagent in phosphine-free Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

Pyrazolo[1,5-A]pyridin-3-ylboronic acid is a stable compound soluble in most organic solvents, such as chloroform, acetone, and ethanol. It has a molecular weight of 161.96 g/mol .科学的研究の応用

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, a family of compounds that includes Pyrazolo[1,5-A]pyridin-3-ylboronic acid, have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodologies and tunable photophysical properties . These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Organic Light-Emitting Devices

These compounds have been a major focus of research related to materials science and biological interactions over the past decades . They have been used in the development of organic light-emitting devices .

Bio-Macromolecular Interactions

Pyrazolo[1,5-a]pyrimidines have been used to study bio-macromolecular interactions . This research has a wide range of applications, from ionic or molecular sensing to bioimaging applications .

Drug Design

Pyrazolo[1,5-a]pyridine scaffolds have been utilized in the design of various drugs . These include DDX3X helicase, Pan-JAK kinase, C-terminal Src kinase, human dihydroorotate dehydrogenase, p110α-selective PI3 kinase, p38 kinase, ERK inhibitors, 5-HT4, EP1, D3 dopamine receptors antagonists, antitubercular and antimalarial agents .

Cross-Coupling Reactions

3-Pyridinylboronic acid, a compound related to Pyrazolo[1,5-A]pyridin-3-ylboronic acid, can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions . It can also be used for regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .

Anticancer Agents

Computational models have been developed for the prediction of cell-based anticancer activity using machine learning methods . An integrated strategy has been developed to discover new anticancer agents using a cascade of the established screening models .

将来の方向性

作用機序

Target of Action

Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit tropomyosin receptor kinases (trks), which are associated with the proliferation and differentiation of cells .

Mode of Action

It’s worth noting that related compounds have been shown to inhibit trka, a subtype of trks . This inhibition is likely due to the compound’s ability to occupy the ATP pocket of the kinase .

Biochemical Pathways

The inhibition of trks by similar compounds can trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt, which are associated with the proliferation, differentiation, and survival of cells .

Result of Action

The inhibition of trks by similar compounds can lead to the suppression of cell proliferation and differentiation .

特性

IUPAC Name |

pyrazolo[1,5-a]pyridin-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h1-5,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIVIXSDBZREFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CN2N=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717003 | |

| Record name | Pyrazolo[1,5-a]pyridin-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-A]pyridin-3-ylboronic acid | |

CAS RN |

1238337-01-3 | |

| Record name | Pyrazolo[1,5-a]pyridin-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

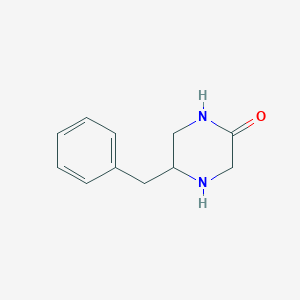

![6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1506000.png)

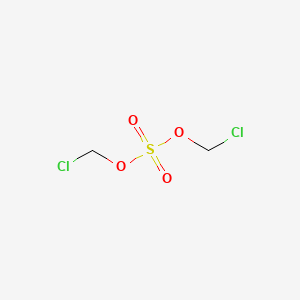

![4-Chlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1506036.png)

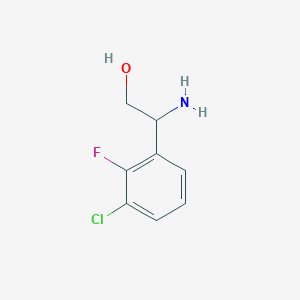

![Methyl 6-amino-2,3-dihydroimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1506050.png)

![5'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1506051.png)